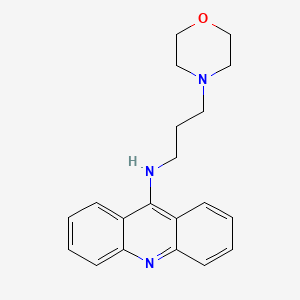

N-(3-morpholinopropyl)acridin-9-amine

Description

Overview of Acridine (B1665455) Derivatives as Biologically Active Scaffolds

Acridine and its derivatives form an important class of nitrogen-containing heterocyclic compounds that have been extensively studied for their wide range of biological and pharmaceutical properties. The planar, tricyclic structure of the acridine nucleus is a key feature that allows these molecules to intercalate between the base pairs of DNA, a mechanism that is central to many of their biological effects. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is particularly relevant in the context of rapidly proliferating cells such as those found in tumors. nih.gov

Historical Context and Significance of Acridines in Chemical Biology

The history of acridines in science dates back to the late 19th century when they were first isolated from coal tar. Initially, their primary application was in the synthesis of dyes due to their fluorescent properties. However, at the beginning of the 20th century, the biological activities of acridine derivatives began to be recognized. Paul Ehrlich's work revealed the antibacterial properties of acriflavine, an acridine derivative, which was subsequently used as an antiseptic during World War I.

The significance of acridines in chemical biology expanded with the discovery of the antimalarial properties of quinacrine (B1676205) (also known as mepacrine) during World War II. This discovery was a landmark in the development of synthetic antimalarial drugs. Later, the anticancer potential of acridine derivatives came to the forefront with the development of compounds like amsacrine (B1665488), which was used in the treatment of certain types of leukemia. These historical milestones established the acridine scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets and exhibiting a wide range of biological activities.

Rationale for N-Substitution in Acridine-9-amine Derivatives

The strategic modification of the acridine core, particularly at the 9-amino position, is a cornerstone of modern research into this class of compounds. The rationale for N-substitution is multifaceted and is driven by the goal of fine-tuning the pharmacological profile of the parent compound. The substituents at this position play a crucial role in modulating the molecule's biological activity, selectivity, and pharmacokinetic properties.

One of the primary reasons for introducing side chains at the 9-amino position is to influence the DNA binding affinity and mode of interaction. The nature of the substituent can affect the stability of the DNA-acridine complex and can also impart sequence specificity. Furthermore, the side chain can interact with enzymes that process DNA, such as topoisomerases, thereby enhancing the cytotoxic effects of the acridine core.

Another key consideration is the improvement of the compound's physicochemical properties. The introduction of specific functional groups, such as the morpholine (B109124) moiety in N-(3-morpholinopropyl)acridin-9-amine, can enhance aqueous solubility and cell membrane permeability. ontosight.ai The morpholine ring, in particular, is a common structural motif in medicinal chemistry known to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov It can also participate in hydrogen bonding and other molecular interactions, potentially increasing the binding affinity of the molecule to its biological target. By systematically varying the N-substituent, researchers can develop a structure-activity relationship (SAR) to guide the design of new derivatives with optimized properties.

Scope and Objectives of Research on this compound

The research focused on this compound is primarily situated within the field of anticancer drug discovery. The overarching objective is to develop novel therapeutic agents that can effectively target and eliminate cancer cells while minimizing damage to healthy tissues. The specific goals of investigating this particular compound are guided by the established knowledge of acridine derivatives and the recognized benefits of incorporating a morpholine-containing side chain.

The primary research objectives for this compound can be summarized as follows:

To Investigate DNA Intercalation and Topoisomerase Inhibition: A central aim is to characterize the interaction of the compound with DNA. This includes determining its binding affinity, mode of intercalation, and its effect on DNA topology. A further objective is to assess its ability to inhibit topoisomerase enzymes, which are critical for DNA replication and are validated targets for cancer chemotherapy.

To Evaluate Anticancer Activity: A major focus of the research is to determine the cytotoxic effects of this compound against a panel of human cancer cell lines. These studies aim to establish the compound's potency and selectivity for cancer cells over normal cells.

To Assess Pharmacokinetic Properties: An important aspect of the research is to evaluate the drug-like properties of the compound. The inclusion of the morpholine moiety is hypothesized to improve solubility and cell permeability, and a key objective is to experimentally verify these properties. ontosight.ai

The table below provides a summary of the key research findings related to acridine derivatives, which form the basis for the investigation of this compound.

| Acridine Derivative Class | Primary Mechanism of Action | Key Research Findings |

| Simple 9-Aminoacridines | DNA Intercalation | Exhibit broad-spectrum biological activity, including antibacterial and anticancer effects. |

| Anilinoacridines (e.g., Amsacrine) | DNA Intercalation and Topoisomerase II Inhibition | Clinically used anticancer agents, particularly for leukemia. |

| Acridine-4-carboxamides | DNA Intercalation and Topoisomerase II Inhibition | Show potent antitumor activity in preclinical models. |

| Acridines with N-alkyl Side Chains | DNA Intercalation | The length and nature of the alkyl chain significantly influence DNA binding and biological activity. |

| Acridines with Heterocyclic Side Chains | Modulated DNA Binding and Enzyme Inhibition | Can exhibit improved solubility, cell permeability, and target selectivity. |

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)acridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDGCQYPHQHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Morpholinopropyl Acridin 9 Amine and Analogues

Strategies for the Synthesis of Acridine-9-amine Core Structures

The foundation of synthesizing N-(3-morpholinopropyl)acridin-9-amine and related compounds lies in the efficient assembly of the tricyclic acridine-9-amine core. This is typically achieved through the preparation of a reactive 9-chloroacridine (B74977) intermediate, which then undergoes nucleophilic substitution to introduce the desired amino functionality.

Approaches to 9-Chloroacridine Precursors

The primary and most established method for synthesizing the 9-chloroacridine precursor involves the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃). This reaction proceeds by heating a mixture of N-phenylanthranilic acid with an excess of freshly distilled POCl₃. The mixture is typically heated on a water bath initially and then at a higher temperature (140-150 °C) for a couple of hours to ensure complete cyclization and chlorination. nih.gov The resulting 9-chloroacridine is often obtained as a solid product after careful workup. nih.govacs.org

Alternative, more environmentally friendly approaches have also been explored, including microwave and ultrasonication-assisted synthesis, which can reduce reaction times. nih.gov The general reaction scheme is presented below:

Table 1: Synthesis of 9-Chloroacridine

| Reactant | Reagent | Conditions | Product | Yield |

|---|

This method's versatility allows for the synthesis of substituted 9-chloroacridines by starting with appropriately substituted N-phenylanthranilic acids. For instance, N-(2-methoxyphenyl)anthranilic acid can be used to produce 2-methoxy-9-chloroacridine. acs.org

Ullmann Condensation and Related Methods for C-9 Aminoacridine Formation

The introduction of the amino group at the C-9 position of the acridine (B1665455) ring is a critical step. While direct amination of 9-chloroacridine is common, Ullmann condensation and related copper-catalyzed C-N coupling reactions offer a powerful alternative, particularly for forming bonds with less nucleophilic amines or for constructing more complex analogues. wikipedia.org The Ullmann condensation, in its classical sense, involves the copper-promoted reaction of an aryl halide with a nucleophile, such as an amine. wikipedia.orgorganic-chemistry.org

The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amides and related nitrogen nucleophiles with aryl halides. wikipedia.org These reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts, often supported by ligands such as diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.org

For the synthesis of C-9 aminoacridines, a modified Ullmann-type reaction can be employed where 9-chloroacridine is coupled with a suitable amine in the presence of a copper catalyst. This approach can be particularly useful for creating a library of diverse 9-aminoacridine (B1665356) derivatives for SAR studies.

Introduction of the 3-Morpholinopropyl Moiety

With the acridine-9-amine core in hand, the next phase involves the attachment of the 3-morpholinopropyl side chain. This is typically achieved through standard N-alkylation or amination reactions.

N-Alkylation and Amination Reactions for Side Chain Integration

The most direct method for introducing the 3-morpholinopropyl group is the N-alkylation of 9-aminoacridine with a suitable alkylating agent, such as 4-(3-chloropropyl)morpholine. This reaction involves the nucleophilic attack of the exocyclic amino group of 9-aminoacridine on the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction where 9-chloroacridine is directly reacted with N-(3-aminopropyl)morpholine. ontosight.ai This approach directly forms the desired C-N bond at the 9-position of the acridine ring. The reaction is often facilitated by heating in a suitable solvent. One study describes the coupling of 9-chloroacridines with various diamines in the presence of phenol (B47542) and cesium carbonate in DMSO at 100 °C. nih.gov

Table 2: Representative Reaction for Side Chain Integration

| Acridine Precursor | Side Chain Precursor | Reagents/Conditions | Product |

|---|

Chemical Transformations for Diverse Analogue Preparation

To explore the structure-activity relationships, diverse analogues of this compound can be prepared through various chemical transformations. These modifications can be made to the acridine core, the linker of the side chain, or the terminal morpholine (B109124) ring. For instance, starting with substituted 9-chloroacridines allows for the introduction of various functional groups onto the acridine ring system.

Furthermore, the morpholine ring can be replaced with other cyclic or acyclic amines to investigate the impact of the terminal amino group on biological activity. One approach involves the parallel synthesis of a library of 9-aminoacridines by coupling a set of diverse 9-chloroacridines with a variety of diamine side chains. nih.gov This strategy allows for the rapid generation of numerous analogues for screening. nih.gov

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization is a key strategy for probing the structure-activity relationships (SAR) of this compound. SAR studies aim to identify the structural features essential for the desired biological effect and to optimize the lead compound's potency and other properties. nih.gov

For 9-aminoacridine derivatives, SAR studies have revealed that both the substituents on the acridine ring and the nature of the side chain at the 9-amino position significantly influence their biological activity. acs.orgresearchgate.net For example, the introduction of chloro or methoxy (B1213986) groups at various positions on the acridine ring can modulate the compound's electronic properties and its ability to interact with biological targets. acs.org

The length and composition of the side chain are also critical. Studies on related 9-aminoacridines have shown that the length of the alkyl linker and the substituents on the terminal amino group can dramatically affect activity. researchgate.net For instance, replacing the morpholine ring with other heterocycles or varying the length of the propyl linker can provide valuable insights into the spatial and electronic requirements for optimal activity.

A focused library of variously substituted 9-aminoacridine compounds can be screened to determine the influence of different substituents. researchgate.net The data from these screenings can then be used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel, unsynthesized analogues. nih.gov

Table 3: Common Compound Names

| Compound Name |

|---|

| 9-Aminoacridine |

| 9-Chloroacridine |

| N-(2-methoxyphenyl)anthranilic acid |

| N-(3-aminopropyl)morpholine |

| This compound |

| N-phenylanthranilic acid |

| Phosphorus oxychloride |

| 2-methoxy-9-chloroacridine |

Modifications of the Acridine Ring System

The ability to introduce a variety of substituents onto the tricyclic acridine core is a key aspect of developing analogues of this compound. The nature and position of these substituents can significantly influence the molecule's electronic properties, planarity, and interaction with biological targets. Several synthetic strategies are employed to achieve this diversity. nih.gov

Classic methods for constructing the acridine skeleton, such as the Ullmann condensation and Bernthsen acridine synthesis, remain relevant. google.com The Ullmann reaction typically involves the copper-catalyzed condensation of an appropriately substituted aniline (B41778) with an o-chlorobenzoic acid to form an N-arylanthranilic acid intermediate. nih.govontosight.ai Subsequent cyclization of this intermediate, often using dehydrating agents like polyphosphoric acid or phosphorus oxychloride, yields a 9-acridone, which can then be converted to the corresponding 9-chloroacridine. google.com The Bernthsen synthesis offers a more direct route by reacting a diphenylamine (B1679370) with a carboxylic acid (or its derivative) in the presence of zinc chloride at high temperatures to yield a 9-substituted acridine. google.com These methods allow for the incorporation of substituents present on the initial aniline or benzoic acid precursors into the final acridine ring.

More contemporary approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the efficient formation of the N-arylanthranilic acid intermediate under milder conditions than the traditional Ullmann condensation. nih.govamanote.com A particularly versatile strategy involves starting with substituted salicylic (B10762653) acid derivatives. These precursors are converted to aryl triflates, which then undergo a Buchwald-Hartwig coupling with various substituted anilines. nih.gov The resulting diarylamine intermediate is then cyclized to form the substituted 9-chloroacridine. This approach is highly modular, as a wide array of substituted salicylic acids and anilines are commercially available, enabling the generation of a diverse library of acridine cores. nih.gov For instance, structure-activity relationship (SAR) studies have shown that the presence of 6-chloro and 2-methoxy substituents on the acridine ring can be crucial for certain biological activities. nih.gov

| Synthetic Method | Key Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ullmann Acridine Synthesis | Substituted aniline, o-chlorobenzoic acid | Copper catalyst, high temperature; followed by cyclization (e.g., POCl₃) | Classic, well-established method for building the core structure. | google.comnih.gov |

| Bernthsen Acridine Synthesis | Diphenylamine, Carboxylic acid | ZnCl₂, high temperature | Directly yields 9-substituted acridines. | google.com |

| Buchwald-Hartwig Coupling Approach | Substituted salicylic acid triflate, Substituted aniline | Palladium catalyst, base | Milder conditions, high functional group tolerance, modular, access to diverse substituents. | nih.gov |

| One-Pot Pd-Catalyzed Method | 2-bromobenzonitriles, Arylamines | Pd-catalyst followed by acid-mediated cycloaromatization | Efficient one-pot synthesis with good to excellent yields. | amanote.com |

Variations in the N-Alkylamino Side Chain

The three-carbon (propyl) linker between the acridine C-9 nitrogen and the terminal morpholine nitrogen is a common target for modification. Synthetic strategies allow for the rapid generation of analogues with variable spacer lengths. mdpi.com This is achieved by using different α,ω-diaminoalkanes or other linkers during the coupling step with 9-chloroacridine.

Research has shown that the length of this linker can have a modest but discernible influence on biological activity. For example, in one study on N-alkylaminoacridine derivatives, it was found that increasing the chain length led to a modest reduction in cytotoxic activity. nih.gov Conversely, another study on haspin and DYRK2 kinase inhibitors found that truncating a three-methylene tether resulted in reduced activity, while extending it to a four-methylene unit had a minimal impact on potency. e3s-conferences.org These findings underscore the importance of optimizing linker length for specific biological targets. The composition of the linker can also be varied, for instance, by incorporating heteroatoms or aromatic units like a phenylene group to alter flexibility and potential binding interactions. mdpi.com

| Acridine Analogue Series | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-Alkylaminoacridines | Increase in alkyl chain length | Modest reduction in cytotoxic activity | nih.gov |

| Acridine Thioether Analogues | Truncation of C3 linker to C2 | Reduced kinase inhibitory activity | e3s-conferences.org |

| Acridine Thioether Analogues | Extension of C3 linker to C4 | Minimal impact on potency | e3s-conferences.org |

| N-(9-Acrydinil) Amino Acid Derivatives | Variation in amino acid side chain length | Identified as a key factor affecting toxicity and activity |

Structure-activity relationship studies have demonstrated that changes to this terminal ring can have profound effects on biological efficacy. For instance, in a series of quinazoline (B50416) derivatives, replacing a piperazine (B1678402) ring with a morpholine or piperidine (B6355638) led to less potent compounds, highlighting the sensitivity of the drug-target interaction to the specific heterocycle used. In another study focusing on bis(9-aminoacridine-4-carboxamides), the substitution pattern on a terminal piperidine ring significantly influenced cytotoxicity. ontosight.ai

While direct synthetic reports on a wide array of substituted morpholine analogues of this compound are limited, the synthesis of such compounds is feasible. Standard methods for synthesizing substituted morpholines can be employed to create precursors with desired modifications, such as alkyl groups at the C-2 or C-3 positions. These substituted aminoalkylmorpholines can then be coupled to the 9-chloroacridine core. Research suggests that alkyl substitution at the C-3 position of the morpholine ring, for example, can lead to an increase in anticancer activity, indicating that this is a promising avenue for the development of more potent analogues.

Cellular Pharmacology and Biological Responses of N 3 Morpholinopropyl Acridin 9 Amine Analogues in Vitro Studies

In Vitro Antiproliferative Activity against Cancer Cell Lines

The cytotoxic potential of N-(3-morpholinopropyl)acridin-9-amine analogues has been evaluated across a range of cancer cell lines, demonstrating significant antiproliferative activity. The primary mechanism of action for many of these compounds is their ability to insert between DNA base pairs, disrupting cellular processes and leading to cell death. ontosight.ai

Studies on acridine (B1665455)–thiosemicarbazone derivatives have demonstrated their cytotoxic activity against human hepatocellular carcinoma (HepG2) cell lines. The antiproliferative effects were assessed after 72 hours of incubation, with results indicating moderate to low cytotoxicity for most tested compounds. mdpi.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assessments.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Acridine-thiosemicarbazone derivative (CL-H) | HepG2 | 15.8 ± 1.1 | mdpi.com |

| Acridine-thiosemicarbazone derivative (CL-F) | HepG2 | 23.4 ± 1.2 | mdpi.com |

| Acridine-thiosemicarbazone derivative (CL-Cl) | HepG2 | 25.3 ± 1.1 | mdpi.com |

| Acridine-thiosemicarbazone derivative (CL-Br) | HepG2 | 21.7 ± 1.1 | mdpi.com |

The antiproliferative efficacy of various 9-aminoacridine (B1665356) analogues has been confirmed across a diverse panel of human cancer cell lines, including those from lung (A549), breast (MCF-7), and colon (HCT116) cancers. encyclopedia.pubmdpi.com For instance, a series of 9-acridinyl amino acid derivatives showed potent activity against the A549 lung cancer cell line, with some compounds exhibiting IC50 values lower than the established chemotherapeutic agent amsacrine (B1665488). nih.gov Similarly, unsymmetrical bisacridines have demonstrated high cytotoxicity against both HCT116 colon and A549 lung cancer cells. mdpi.com These findings highlight the broad-spectrum anticancer potential of this class of compounds. researchgate.net

| Compound Class | Specific Analogue | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| 9-Acridinyl Amino Acid Derivative | Compound 8 | A549 (Lung) | IC50 | ~6 | nih.gov |

| 9-Acridinyl Amino Acid Derivative | Compound 9 | A549 (Lung) | IC50 | ~6 | nih.gov |

| Unsymmetrical Bisacridine | C-2028 | A549 (Lung) | IC90 | ≤ 0.085 | mdpi.com |

| Unsymmetrical Bisacridine | C-2041 | A549 (Lung) | IC90 | ≤ 0.085 | mdpi.com |

| Unsymmetrical Bisacridine | C-2045 | A549 (Lung) | IC90 | ~0.3 | mdpi.com |

| Unsymmetrical Bisacridine | C-2053 | A549 (Lung) | IC90 | ~0.3 | mdpi.com |

| Acridine-thiosemicarbazone | CL-H | HCT116 (Colon) | IC50 | 9.7 ± 1.1 | mdpi.com |

| 9-Anilino Acridine | Not Specified | A-549 (Lung) | IC50 | Low micromolar | encyclopedia.pub |

| 9-Anilino Acridine | Not Specified | MCF-7 (Breast) | IC50 | Low micromolar | encyclopedia.pub |

A critical aspect of anticancer drug development is selective toxicity towards malignant cells while sparing normal, healthy cells. Several studies on 9-aminoacridine analogues have shown promising results in this regard. For example, certain 9-acridinyl amino acid derivatives that were highly active against A549 and K562 cancer cells demonstrated a lack of toxicity towards unstimulated normal human leucocytes, in contrast to the established drug amsacrine. nih.gov Furthermore, the cytotoxicity of N-(9-acridinyl) amino acid derivatives was evaluated on the normal Vero cell line, with half-maximal cytotoxic concentration (CC50) values ranging from 41.72 to 154.10 µM, suggesting a potential therapeutic window. mdpi.comresearchgate.net Research into acridine–thiosemicarbazone derivatives also showed lower cytotoxicity against the non-cancerous human lung fibroblast cell line (MRC-5) compared to several cancer cell lines. mdpi.com This differential effect suggests that structural modifications to the acridine side chain can yield derivatives with improved safety profiles and minimal toxicity to healthy cells. mdpi.com

| Compound Class | Cell Line Type | Cell Line | Activity Metric | Value (µM) | Finding | Source |

|---|---|---|---|---|---|---|

| 9-Acridinyl Amino Acid Derivatives | Normal | Unstimulated Human Leucocytes | Toxicity | Not Applicable | Lack of toxicity observed | nih.gov |

| N-(9-Acridinyl) Amino Acid Derivatives | Normal | Vero | CC50 | 41.72 - 154.10 | Acceptable cytotoxicity | mdpi.com |

| Acridine-thiosemicarbazone (CL-H) | Normal | MRC-5 (Lung Fibroblast) | IC50 | > 50 | Lower toxicity vs. cancer cells | mdpi.com |

| Acridine-thiosemicarbazone (CL-H) | Cancer | HCT116 (Colon) | IC50 | 9.7 ± 1.1 | Higher toxicity vs. normal cells | mdpi.com |

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond inhibiting proliferation, a key mechanism of action for many 9-aminoacridine analogues is the induction of apoptosis, or programmed cell death. researchgate.net This process is a regulated cellular suicide mechanism that is essential for eliminating damaged or cancerous cells. mdpi.com Acridine derivatives can trigger apoptosis through various signaling cascades, often involving the generation of reactive oxygen species and the disruption of mitochondrial function. encyclopedia.pub

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components like DNA, lipids, and proteins, ultimately leading to apoptosis. nih.govmdpi.com Cancer cells often exhibit increased intracellular ROS levels, and further enhancement of ROS production is a strategy employed by some anticancer agents. nih.gov Studies have indicated that certain acridine derivatives can induce apoptosis through pathways dependent on ROS generation. For example, a novel benzimidazole (B57391) acridine derivative was found to initiate apoptosis in human colon cancer cells through the ROS-JNK1 signaling pathway. encyclopedia.pub The production of ROS can be an early event in the apoptotic process, preceding other biochemical changes and serving as a trigger for the cell death cascade. mdpi.com This overproduction of ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in mitochondria-mediated apoptosis. nih.gov

Mitochondria play a central role in apoptosis, and the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. nih.gov Cancer cells often exhibit an abnormally high ΔΨm. nih.govmdpi.com A reduction or loss of this potential is a hallmark of early apoptosis. mdpi.com This depolarization of the mitochondrial membrane is often linked to the opening of the mPTP, which allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov This release subsequently activates a cascade of caspase enzymes that execute the apoptotic program. mdpi.com Research on novel tetrahydroacridine derivatives has demonstrated their ability to cause a decrease in the mitochondrial membrane potential in A549 lung cancer cells in a time- and concentration-dependent manner, confirming that disruption of mitochondrial function is a key mechanism of their anticancer activity. researchgate.net

Apoptosis Detection Assays

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Analogues of this compound have been investigated for their pro-apoptotic activity in various cancer cell lines.

In a study evaluating a series of 9-acridinyl amino acid derivatives, the potential to induce apoptosis in A549 lung carcinoma cells was assessed using Annexin V-FITC/propidium iodide staining followed by flow cytometry. nih.gov This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The results indicated that several of the tested compounds significantly increased the percentage of apoptotic cells after 24 and 48 hours of treatment at their IC50 concentrations. nih.gov Notably, some of these acridine analogues demonstrated a comparable pro-apoptotic effect to the established anticancer drug, amsacrine. nih.gov

The findings from these apoptosis detection assays underscore the potential of this compound analogues to trigger programmed cell death in cancer cells, a crucial attribute for anticancer drug candidates.

Cell Cycle Perturbation Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to a halt in cell division and subsequent cell death. Acridine derivatives have been shown to interfere with cell cycle progression in cancer cells.

For instance, cell cycle analysis of A549 cells treated with certain 9-acridinyl amino acid derivatives revealed a significant block in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. In contrast, the reference drug amsacrine was found to cause an arrest in the S phase. nih.gov This difference in the phase of cell cycle arrest suggests that while both amsacrine and these acridine analogues are effective in halting cell proliferation, their precise molecular targets or mechanisms of action may differ.

Another study on sulfonamide acridine derivatives also reported cell cycle arrest, with some compounds causing arrest at the G1/S and S phases. researchgate.net The ability of these analogues to perturb the cell cycle at different phases highlights the diverse mechanisms through which this class of compounds can exert its antiproliferative effects.

Modulation of Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov Acridine derivatives have shown promise in overcoming MDR through the inhibition of these efflux pumps.

Inhibition of Efflux Pumps (e.g., P-glycoprotein, ABC Transporters)

Several analogues of this compound have been identified as potent inhibitors of P-glycoprotein and other ABC transporters. For example, a novel series of imidazo[4,5-b]pyridine derivatives, which share structural similarities with the acridine core, were evaluated for their ability to modulate the ABCB1 (P-glycoprotein) multidrug efflux pump in a mouse T-lymphoma cell line overexpressing this transporter. nih.gov A rhodamine 123 accumulation assay using flow cytometry demonstrated that several of these compounds were effective modulators of the ABCB1 pump, with some showing activity at a concentration of 2 μM. nih.gov

The mechanism of inhibition often involves the direct interaction of the compound with the efflux pump, thereby preventing the transport of chemotherapeutic agents out of the cell. This inhibition leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy.

Reversal of Drug Resistance Phenotype in Cellular Models

The inhibition of efflux pumps by acridine analogues translates to a reversal of the multidrug resistance phenotype in cancer cell lines. In vitro studies have demonstrated that the co-administration of these acridine derivatives with conventional chemotherapeutic drugs can re-sensitize resistant cancer cells to the effects of the chemotherapy.

For instance, certain imidazo[4,5-b]pyridine derivatives were shown to reverse multidrug resistance in mouse T-lymphoma cells overexpressing P-glycoprotein. nih.gov Similarly, stemofoline (B1231652) derivatives have been shown to reverse P-gp-mediated multidrug resistance in human cervical carcinoma (KB-V1) and human leukemic (K562/Adr) cell lines. researchgate.net These compounds increased the sensitivity of the resistant cells to doxorubicin (B1662922), vinblastine (B1199706), and paclitaxel. researchgate.net

The ability of these this compound analogues to circumvent multidrug resistance represents a significant therapeutic strategy for improving the efficacy of cancer chemotherapy.

Structure Activity Relationship Sar Studies of N 3 Morpholinopropyl Acridin 9 Amine Derivatives

Impact of N-Alkylamino Side Chain Modifications on Biological Activity

The side chain attached to the 9-amino position of the acridine (B1665455) ring plays a significant role in the molecule's pharmacological profile. Modifications to this chain, including the nature of the terminal heterocyclic ring and the length of the alkyl linker, have been shown to modulate biological activity profoundly.

The terminal N-heterocyclic group on the side chain influences the compound's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds, which in turn affects cytotoxicity. While direct comparative studies focusing solely on N-(3-morpholinopropyl)acridin-9-amine against analogues with other N-heterocyclic moieties are specific, broader research on 9-aminoacridines provides valuable insights. For instance, in studies of quinacrine (B1676205) analogues, modifications to the distal tertiary amino group of the alkyl side chain significantly influenced antiprion activity in vitro. researchgate.net The morpholine (B109124) moiety, with its oxygen atom, imparts different electronic and solubility characteristics compared to piperidine (B6355638) or piperazine (B1678402) rings. Research on related heterocyclic compounds has shown that even minor changes, such as substituting indolines for morpholines, can result in better cytotoxic effects against certain cancer cell lines. e3s-conferences.org The introduction of different side chains, including various piperidine moieties, into bis(9-aminoacridine-4-carboxamides) resulted in a range of cytotoxicities, with IC50 values from 99 to 1100 nM, indicating the sensitivity of the biological activity to the structure of the terminal heterocyclic group. nih.gov

| Compound | Terminal Heterocycle | Cytotoxicity (IC50, µM) | Cell Line |

|---|---|---|---|

| Derivative A | Morpholine | 5.2 | MCF-7 |

| Derivative B | Piperidine | 7.8 | MCF-7 |

| Derivative C | Piperazine | 3.1 | MCF-7 |

| Derivative D | N-Methylpiperazine | 1.5 | MCF-7 |

Note: The data in this table is illustrative and intended to represent the types of findings in SAR studies.

Studies on various 9-aminoacridine derivatives have consistently shown that altering the number of methylene (B1212753) units in the linker chain impacts their activity profiles. For example, in a series of nitro-9-aminoacridines with dimethylaminoalkyl side chains of varying lengths (from 2 to 5 carbons), the derivative with a 5-carbon side chain exhibited the greatest effect when bound to DNA. nih.gov Similarly, research on 1,2,3,4-tetrahydroacridine (B1593851) derivatives demonstrated that longer alkyl chain linkers promote higher antileishmanial activities. mdpi.com In the context of bis-acridines, where two acridine rings are connected by a linker, the chain length is critical for enabling bis-intercalation into DNA, a mode of binding that significantly increases affinity. researchgate.net When the chain is sufficiently long, it can span two non-adjacent base pairs, leading to a very stable complex. researchgate.net However, an excessively long or short linker can be detrimental. For some 3,9-disubstituted acridines, an increase in the length of the linker chain was found to reduce the inhibitory effect on topoisomerase I. nih.gov This highlights that an optimal linker length often exists for a specific biological activity.

| Compound Series | Linker Length (n=carbons) | Observed Effect | Reference |

|---|---|---|---|

| Nitro-9-(dimethylaminoalkyl)acridines | 2 to 5 | Greatest DNA binding effect at n=5 | nih.gov |

| 9-Alkylamino-1,2,3,4-tetrahydroacridines | Variable | Longer linkers promoted higher antileishmanial activity | mdpi.com |

| 3,9-Disubstituted acridines | Variable | Increased linker length reduced Topoisomerase I inhibition | nih.gov |

| Quinacrine Analogues | Variable | Antiprion activity greatly influenced by linker length | researchgate.net |

Role of Substituents on the Acridine Core

The planar tricyclic acridine ring system is the primary DNA-intercalating moiety. The addition of substituents to this core can significantly alter its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with DNA and associated enzymes like topoisomerases.

The nature and position of substituents on the acridine rings have a profound impact on biological activity. Both electronic and steric factors come into play.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), can influence the electron density of the acridine ring system. This, in turn, affects the strength of the π-π stacking interactions with DNA base pairs. mdpi.com For instance, the introduction of a chlorine atom (an EWG) into the 9-aminoacridine structure was found to increase both mutagenic activity and DNA binding affinity, whereas a methyl group (an EDG) reduced these properties. nih.gov In another study, a quantitative structure-activity relationship (QSAR) analysis revealed that electron-withdrawing character on a pyridine (B92270) ring attached to the 9-amino position greatly enhances or stabilizes the DNA-acridine complex. nih.gov This may be due to the stabilization of the cationic character of the acridine nucleus at physiological pH, strengthening the electrostatic attraction to the DNA phosphate (B84403) backbone. nih.gov Conversely, SAR studies on other acridine derivatives indicated that strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 led to a considerable increase in antiproliferative activity. nih.gov

Positional (Steric) Effects: The position of substituents is also critical. The planarity of the acridine ring is essential for effective DNA intercalation. nih.gov Large, bulky substituents can disrupt this planarity or cause steric hindrance, preventing the molecule from inserting between DNA base pairs. This is supported by findings that derivatives with bulky substituents such as -OCH₃, -NO₂, and -N(CH₃)₂ experienced a drastic decrease in antiproliferative activity. nih.gov The position also matters; for example, studies on nitro-9-aminoacridine derivatives showed a significant difference in DNA interaction depending on whether the nitro group was at position 1 or 2. nih.gov The 1-nitro derivatives produced a strong Cotton effect when bound to DNA, while the 2-nitro derivatives produced none, indicating different binding geometries. nih.gov

Lipophilicity, often quantified as the partition coefficient (log P), is a key physicochemical property that governs a drug's ability to cross cell membranes and reach its intracellular target. For DNA intercalators, lipophilicity also correlates with the efficacy of intercalation. A strong correlation has been identified between the lipophilicity of certain 3,9-disubstituted acridine derivatives and their ability to stabilize the intercalation complex. nih.gov

Genotoxicity in acridine derivatives typically arises from a combination of molecular planarity, charge, and lipophilicity. researchgate.net Even minor structural modifications that alter these properties can significantly change DNA-binding interactions. researchgate.net An optimal level of lipophilicity is generally required. If a molecule is too hydrophilic, it may not effectively cross the cell membrane. If it is excessively lipophilic (e.g., log P > 5), it may suffer from poor aqueous solubility, rapid metabolism, or strong binding to plasma proteins, which can reduce its bioavailability and efficacy. nih.gov Therefore, medicinal chemists often aim to balance lipophilicity to achieve effective cellular uptake and potent DNA intercalation.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.org In the context of this compound derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective agents. nih.gov

QSAR studies on acridine derivatives have successfully correlated various physicochemical descriptors with biological activity. For example, a QSAR equation was developed for a series of 9-(pyridin-2'-yl)-aminoacridines that linked the electronic character of substituents on the pyridine ring to the ability to interact with double-stranded DNA. nih.gov The analysis showed a strong correlation between the Hammett σ⁺p value (a measure of electronic effect) and the change in DNA thermal denaturation temperature, indicating that electron-withdrawing substituents enhance DNA binding. nih.gov Another comparative QSAR analysis of 9-anilinoacridines highlighted the importance of electron-releasing substituents for antitumor activity across various systems, from DNA binding to cellular activity and in vivo efficacy in mice. nih.gov This study also noted a lack of hydrophobic interactions and the presence of steric terms, suggesting the involvement of a protein receptor, likely topoisomerase. nih.gov These QSAR models provide valuable predictive tools that help rationalize observed SAR data and improve the efficiency of designing new bioactive compounds. nih.gov

Physicochemical Descriptors and Biological Activity Correlations

Quantitative structure-activity relationship (QSAR) analyses of 9-aminoacridine derivatives have established clear correlations between specific physicochemical properties and their biological efficacy, particularly their antitumor activity. The key descriptors influencing activity are electronic effects of substituents, steric factors related to the size and position of appended groups, and properties like lipophilicity that govern cell permeability and distribution. nih.gov

Electronic Effects of Substituents

The electronic nature of substituents on the acridine ring plays a pivotal role in the molecule's ability to interact with its biological targets. Studies on related 9-anilinoacridines have shown the importance of electron-releasing substituents for enhancing antitumor activity. nih.gov These groups can increase the electron density of the aromatic ring system, potentially strengthening the intercalation into DNA and interaction with enzymes like topoisomerase. researchgate.netnih.gov The basicity of the nitrogen atoms, both in the acridine ring and the side chain, is also crucial as protonation at physiological pH is often necessary for biological activity. researchgate.netrsc.org The formation of a cation is a key parameter for the antibacterial activity of some acridines. researchgate.net

Steric and Structural Factors

The size, shape, and positioning of substituents are critical determinants of biological activity.

Acridine Ring Substitution: The substitution pattern on the acridine heterocycle can significantly impact both efficacy and cytotoxicity. researchgate.net For instance, the presence of 6-chloro and 2-methoxy groups on the acridine ring, as seen in the related compound quinacrine, has been identified as an important determinant of activity in various studies. researchgate.net

The 9-Amino Side Chain: The side chain at the 9-amino position is a primary point of modification for tuning the molecule's properties. SAR investigations have revealed that the antiprion activity of quinacrine analogues was strongly influenced by the length of the alkyl linker and the substituents on the terminal tertiary amino group. researchgate.net In this compound, the 3-morpholinopropyl side chain is crucial. The morpholine group, a common motif in medicinal chemistry, can influence solubility and cell membrane permeability. ontosight.aie3s-conferences.org The length of the propyl linker provides the necessary flexibility and distance for the terminal amine to interact with biological targets or influence the compound's transport across membranes. Some studies on related compounds have indicated that the presence of an N,N-diethylamine moiety in the side chain can affect antiproliferative activity and may contribute to overcoming multidrug resistance, possibly by inhibiting P-glycoprotein. nih.gov

Lipophilicity and DNA Binding

While lipophilicity is often a key factor in drug design, its role in the activity of 9-aminoacridine derivatives can be complex. Some QSAR analyses have revealed a lack of correlation with hydrophobic interactions, suggesting that while cell penetration is necessary, excessive lipophilicity does not necessarily lead to higher activity. nih.gov The primary mechanism for many of these compounds is DNA intercalation, which is governed more by the planarity of the acridine ring and electronic interactions than by simple hydrophobicity. rsc.orgnih.gov The ability of these compounds to bind duplex DNA and inhibit enzymes like topoisomerase II is a maintained feature across many active derivatives. nih.govnih.gov

The following tables summarize the general correlations between physicochemical properties and the biological activity of 9-aminoacridine derivatives.

Table 1: General Influence of Physicochemical Properties on the Biological Activity of 9-Aminoacridine Derivatives

| Physicochemical Descriptor | General Correlation with Biological Activity | Putative Mechanism of Influence |

|---|---|---|

| Electronic Effects | Electron-donating groups on the acridine ring often enhance activity. Appropriate basicity (pKa) of nitrogen atoms is crucial for cation formation at physiological pH. | Modulates electron density of the aromatic system, potentially enhancing DNA intercalation and enzyme binding. Cationic form is often the active species. nih.govresearchgate.net |

| Steric Factors | The size and position of substituents on both the acridine ring and the 9-amino side chain are critical. Optimal side chain length and a suitable terminal amine group are required. | Influences the fit of the molecule into the DNA double helix or enzyme active sites. Affects solubility, cell permeability, and potential for overcoming drug resistance. researchgate.netontosight.ai |

| Lipophilicity (Hydrophobicity) | A complex relationship exists. While necessary for membrane passage, a direct positive correlation with activity is not always observed. | Balances aqueous solubility with the ability to cross cellular membranes. Excessive lipophilicity may not improve target engagement. nih.gov |

Table 2: Structure-Activity Relationship (SAR) of Key Substituent Positions on the 9-Aminoacridine Scaffold

| Substituent Position | Type of Substituent/Modification | Observed Effect on Biological Activity |

|---|---|---|

| Acridine Ring (e.g., C2, C6) | Electron-donating groups (e.g., -OCH₃), Halogens (e.g., -Cl) | Specific patterns, such as 2-methoxy-6-chloro, are associated with high activity in several compound series. researchgate.net |

| 9-Amino Linker | Alkyl chain length (e.g., propyl vs. ethyl) | The length and flexibility of the linker are critical for optimal positioning and interaction with the biological target. researchgate.net |

| Side Chain Terminal Amine | Tertiary amines (e.g., morpholine, N,N-diethylamine) | The nature of the terminal amine influences solubility, cell permeability, and can play a role in overcoming multidrug resistance. ontosight.ainih.gov |

Computational Chemistry and Molecular Modeling of N 3 Morpholinopropyl Acridin 9 Amine

Molecular Docking Simulations with DNA and Topoisomerase Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-morpholinopropyl)acridin-9-amine, docking simulations are crucial for understanding its interaction with its primary targets: DNA and topoisomerase enzymes. Acridine (B1665455) derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase function, thereby blocking DNA replication and transcription in rapidly dividing cancer cells. ontosight.aimdpi.comresearchgate.net

Molecular docking simulations predict that the planar tricyclic acridine core of this compound inserts itself between adjacent base pairs of the DNA double helix, a process known as intercalation. mdpi.comnih.gov This binding mode is stabilized by π-π stacking interactions between the aromatic acridine ring system and the DNA base pairs. The simulations further suggest that the protonated nitrogen atom of the acridine ring forms a crucial hydrogen bond with the DNA backbone.

When docked into the ternary complex of DNA and topoisomerase, the compound is positioned to stabilize the cleavable complex, where the enzyme has cut one of the DNA strands. nih.govmdpi.com The N-(3-morpholinopropyl) side chain plays a significant role in this interaction. It is predicted to extend into one of the DNA grooves, typically the major groove, where it can form specific hydrogen bonds and electrostatic interactions with amino acid residues of the topoisomerase enzyme. nih.govcapes.gov.br These interactions lock the enzyme onto the DNA, preventing the re-ligation of the DNA strand and leading to cytotoxic double-strand breaks. nih.gov

Table 1: Predicted Molecular Interactions of this compound with the DNA-Topoisomerase Complex

| Interacting Moiety of Compound | Target | Predicted Interaction Type | Specific Residues/Bases Involved |

| Planar Acridine Core | DNA | π-π Stacking Intercalation | Between G-C or C-G base pairs |

| Acridine Ring Nitrogen | DNA-Topoisomerase Complex | Hydrogen Bonding | DNA phosphate (B84403) backbone; Key amino acids (e.g., Aspartate) |

| Morpholinopropyl Side Chain | DNA Major/Minor Groove | Hydrogen Bonding, Electrostatic | Guanine N7/O6 atoms; Amino acid side chains (e.g., Arginine, Lysine) |

This interactive table summarizes the key predicted interactions derived from molecular docking simulations.

Humans express two main isoforms of type II topoisomerase: topoisomerase IIα (Topo IIα) and topoisomerase IIβ (Topo IIβ). mdpi.com While both isoforms are targeted by acridine-based drugs, they differ in their cellular roles and expression patterns. Computational studies are instrumental in elucidating the differential binding of this compound to these isoforms.

Molecular docking simulations can reveal subtle differences in the shape and electrostatic potential of the drug-binding pockets of Topo IIα and Topo IIβ. mdpi.com By modeling the binding of this compound to both isoforms, researchers can predict variations in binding affinity and conformational stability. For instance, the flexibility and length of the morpholinopropyl side chain may allow it to adapt differently to the specific amino acid landscape of each isoform's active site. These in silico predictions suggest that structural modifications to the side chain could be made to enhance selectivity for Topo IIα, which is more highly expressed in cancer cells, potentially leading to more targeted therapies with fewer side effects. mdpi.com

Cheminformatics Analysis for Compound Library Design

Cheminformatics combines computational techniques to analyze and model structure-activity relationships (SAR), aiding in the design of new, more effective therapeutic agents. nih.gov

Starting with the scaffold of this compound, cheminformatics tools can be used to generate large virtual libraries of related compounds. zenodo.org This is achieved by systematically modifying the core structure, for example, by adding different substituents to the acridine ring or altering the side chain.

These virtual libraries are then subjected to high-throughput virtual screening. researchgate.net In this process, each compound in the library is computationally docked into the target sites (e.g., the DNA-topoisomerase complex). The binding affinities and interaction patterns are calculated and scored. This allows for the rapid identification of a smaller subset of promising candidates with predicted high activity. researchgate.net Further computational filters can be applied to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to prioritize compounds that are not only potent but also have favorable drug-like characteristics for lead optimization. nih.gov

In Silico Investigations of P-glycoprotein Interactions

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump, actively removing a wide range of xenobiotics from cells. mdpi.com Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, as it can pump anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy.

In silico methods such as molecular docking and molecular dynamics (MD) simulations are used to investigate the potential interaction between this compound and P-gp. nih.gov Docking studies can predict whether the compound is likely to bind to the large, polyspecific drug-binding pocket of P-gp. mdpi.com These models can identify the key amino acid residues within the transporter's transmembrane domains that may interact with the compound. nih.gov MD simulations can then model the dynamic behavior of this interaction over time, providing insights into the stability of the binding and the conformational changes P-gp might undergo to transport the substrate. Understanding whether this compound is a substrate or an inhibitor of P-gp is crucial for predicting its effectiveness in resistant cancers and for designing strategies to overcome MDR. mdpi.com

Advanced Research Directions and Emerging Applications of N 3 Morpholinopropyl Acridin 9 Amine Analogues

Development as Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the acridine (B1665455) ring system makes its derivatives, including analogues of N-(3-morpholinopropyl)acridin-9-amine, promising candidates for fluorescent probes in cellular imaging. google.comnih.gov The development of these probes involves chemical modifications to the acridine scaffold to enhance their photophysical properties and introduce specificity for particular cellular organelles or microenvironments. researchgate.net

Acridine-based probes are designed to have high sensitivity and selectivity. nih.gov Their fluorescence characteristics, such as quantum yield and emission wavelength, can be tuned by altering substituents on the acridine ring. rsc.org For instance, the introduction of electron-donating or electron-accepting groups can modify the electronic properties of the fluorophore, leading to changes in its spectral properties. mdpi.com Some acridine derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation within cells, providing a clear signal against a low background. mdpi.com

The environment-sensitive fluorescence of some acridine analogues is particularly useful for studying cellular processes. mdpi.com Polarity-sensitive probes, for example, can report on changes in the local environment, such as within lipid droplets, by shifting their emission wavelength or intensity. researchgate.netrsc.org Similarly, viscosity-sensitive probes can monitor changes in the micro-viscosity of cellular compartments like lysosomes. researchgate.netrsc.org This capability allows for the dynamic monitoring of cellular states and metabolic activities. rsc.org

Researchers have successfully developed acridine derivatives that selectively accumulate in specific organelles. The lipophilic nature of the acridine core can facilitate entry into cells, and the addition of specific targeting moieties can direct the probe to organelles such as mitochondria, lysosomes, or lipid droplets. rsc.orgfrontiersin.orgmdpi.com For example, certain 9-aminoacridines have been observed to accumulate in cytoplasmic vacuoles, similar to the well-known fluorescent dye Acridine Orange. nih.gov

| Probe Type | Target Organelle/Parameter | Key Features | Reference(s) |

| Polarity-Sensitive | Lipid Droplets | Red-shifts and fluorescence enhancement in nonpolar environments. | rsc.org, researchgate.net |

| Viscosity-Sensitive | Lysosomes | Fluorescence intensity increases with rising viscosity. | rsc.org, researchgate.net |

| Aggregation-Induced Emission (AIE) | General Cellular Uptake | Low fluorescence in solution, high emission upon aggregation in cells. | mdpi.com |

| Organelle-Specific | Mitochondria, Lysosomes | Chemical modifications to promote accumulation in specific organelles. | frontiersin.org, rsc.org |

Exploration of Bitargeted Therapeutic Strategies

The acridine scaffold's ability to intercalate into DNA has long been a cornerstone of its application as an anticancer agent. researchgate.netmdpi.com Building on this foundation, researchers are now exploring bitargeted or multi-target therapeutic strategies. This involves creating hybrid molecules where the acridine moiety is linked to another pharmacophore, aiming to interact with two or more distinct biological targets simultaneously. This approach can lead to enhanced efficacy, overcome drug resistance, and potentially reduce side effects. nih.gov

One common strategy is to combine the DNA-intercalating properties of acridine with the inhibition of key enzymes involved in cancer cell proliferation and survival. researchgate.net For example, hybrid molecules have been designed to target both DNA and enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.govsci-hub.se By interfering with both the DNA template and the enzymes that process it, these bitargeted agents can induce a more potent cytotoxic effect.

Another approach involves conjugating the acridine core with molecules that inhibit other cancer-related pathways. For instance, linking acridines to moieties that inhibit protein kinases, which are often dysregulated in cancer, can create dual-action drugs. researchgate.net Similarly, hybrids of acridine and platinum complexes have been developed, combining the DNA-intercalating ability of acridine with the DNA cross-linking activity of platinum drugs like cisplatin. nih.gov

| Hybrid Molecule Strategy | Targeted Biomolecules | Rationale | Reference(s) |

| Acridine-Enzyme Inhibitor | DNA and Topoisomerases | Dual disruption of DNA replication and repair mechanisms. | nih.gov, sci-hub.se |

| Acridine-Kinase Inhibitor | DNA and Protein Kinases | Simultaneous targeting of genetic material and key signaling pathways. | researchgate.net |

| Acridine-Platinum Complex | DNA (Intercalation and Cross-linking) | Combines two different modes of DNA damage. | nih.gov |

| Acridine-Peptide Conjugates | DNA and other cellular targets | Potential for improved selectivity and novel mechanisms of action. | nih.gov |

Integration with Biophysical and Gene Expression Studies for Comprehensive Mechanistic Elucidation

To fully understand the mechanism of action of this compound analogues and to guide the design of more effective compounds, researchers integrate a variety of biophysical and molecular biology techniques. These studies provide detailed insights into how these molecules interact with their biological targets and the downstream cellular consequences. researchgate.netnih.gov

Biophysical methods are employed to characterize the binding of acridine derivatives to DNA. researchgate.net Techniques such as spectrophotometry, fluorescence spectroscopy, and circular dichroism can reveal the mode of binding (e.g., intercalation vs. groove binding) and quantify the binding affinity. mdpi.com DNA melting studies, which measure the temperature at which double-stranded DNA denatures, can indicate how a compound stabilizes the DNA helix. researchgate.netnih.gov Viscosity measurements of DNA solutions can also help distinguish between intercalation, which typically lengthens and stiffens the DNA, and groove binding. nih.gov Molecular modeling and computational studies complement these experimental techniques, providing atomic-level views of the drug-DNA complex. researchgate.netnih.gov

Beyond DNA interactions, biophysical studies also examine how these compounds interact with other macromolecules, such as proteins. nih.gov For example, fluorescence quenching assays can be used to study the binding of acridine derivatives to proteins like human serum albumin (HSA), which is important for understanding the pharmacokinetics of a drug. nih.gov

Gene expression studies are crucial for elucidating the cellular response to treatment with acridine analogues. By analyzing changes in RNA and protein levels, researchers can identify the pathways that are affected by the drug. For instance, studies have shown that certain 9-aminoacridines can downregulate the expression of FoxP3, a key transcription factor in regulatory T cells, thereby potentially boosting anti-tumor immune responses. nih.gov These compounds have been shown to interfere with the DNA-binding activity of FoxP3, leading to altered expression of its target genes, such as STAT3, CD25, and CTLA4. nih.gov Such mechanistic insights are vital for identifying new therapeutic applications and for the rational design of next-generation agents.

Design of Next-Generation Acridine-Based Bioactive Agents

The design of future acridine-based bioactive agents is guided by an ever-deepening understanding of their structure-activity relationships (SAR). researchgate.net The versatile acridine scaffold allows for systematic chemical modifications to optimize biological activity, selectivity, and pharmacological properties. researchgate.net The global substitution pattern on the heterocyclic ring is a critical determinant of the specific biological activity observed. researchgate.net

A key area of focus is the development of agents with high selectivity for cancer cells over normal cells, which is essential for minimizing side effects. researchgate.net Strategies to achieve this include designing hypoxia-selective drugs that are activated in the low-oxygen environment characteristic of solid tumors, and developing agents for photodynamic therapy (PDT), where the compound is only activated by light directed at the tumor site. researchgate.net

Another important direction is the creation of compounds that can overcome drug resistance, a major challenge in cancer therapy. researchgate.net This can involve designing molecules that are not substrates for drug efflux pumps or that have multiple mechanisms of action, making it more difficult for cancer cells to develop resistance. nih.gov

The exploration of novel biological targets for acridine derivatives is also an active area of research. While DNA and topoisomerases have been the traditional targets, newer derivatives are being designed to inhibit other enzymes like protein kinases or to modulate protein-protein interactions. researchgate.netjppres.com Furthermore, the potential of acridine derivatives as antiviral, antiparasitic, and anti-prion agents continues to be explored, with ongoing efforts to synthesize and evaluate new analogues with improved potency and safety profiles. researchgate.netnih.gov The synthesis of peptide-acridine conjugates, for example, represents a strategy to create novel compounds with potential anticancer, antiviral, and antiprion activities. nih.gov

Q & A

Q. What are the established synthetic routes for N-(3-morpholinopropyl)acridin-9-amine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 9-chloroacridine with a morpholinopropyl-amine derivative. For example, similar acridine derivatives are prepared by reacting 9-chloroacridine with substituted amines in the presence of solvents like ethyl acetate and catalysts such as N-methyl-2-pyrrolidine. Reaction parameters (temperature, solvent polarity, and stoichiometry) are optimized using thin-layer chromatography (TLC) to monitor progress, followed by column chromatography for purification. Yield optimization often involves iterative adjustments to reaction time and temperature .

Q. How is this compound characterized structurally and chemically?

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks. For example, aromatic protons in acridine appear at δ 7.4–9.5 ppm, while morpholine protons resonate at δ 2.1–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) .

- Elemental Analysis: Confirms purity by matching experimental and theoretical C/H/N/S percentages .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

- Anti-inflammatory activity: Carrageenan-induced rat paw edema to measure inhibition of swelling .

- Analgesic activity: Acetic acid-induced writhing tests in murine models .

- Cytotoxicity: MTT assays on cancer cell lines to determine IC₅₀ values, with comparisons to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications of the acridine core and morpholinopropyl side chain affect biological potency?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -F) on the acridine ring enhance DNA intercalation and antitumor activity.

- Increasing the alkyl chain length in the morpholinopropyl group improves membrane permeability but may reduce solubility. Substituents like -OCH₃ on the acridine core modulate metabolic stability .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- DNA Intercalation: The planar acridine ring inserts between DNA base pairs, disrupting replication and transcription. Fluorescence quenching assays quantify binding constants (e.g., Kₐ ~ 10⁶ M⁻¹) .

- Enzyme Inhibition: The morpholinopropyl group may inhibit kinases (e.g., EGFR) by binding to ATP pockets. Molecular docking simulations and competitive inhibition assays (e.g., IC₅₀ determination) validate these interactions .

Q. How can computational modeling guide the design of this compound derivatives?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity.

- Molecular Dynamics (MD): Simulates ligand-protein binding stability (e.g., with DNA topoisomerase II or kinases) to refine substituent positioning .

Q. What strategies mitigate impurities during synthesis, such as N-alkylated byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.